molecular formula C11H17ClFN5 B12233127 1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233127
M. Wt: 273.74 g/mol
InChI Key: IXKWFPKSOJUYGO-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoroethyl and methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and methyl groups. Common reagents used in these reactions include fluoroethyl halides, methylating agents, and pyrazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A structurally related compound with similar applications in research.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct properties and uses.

    N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine: A closely related compound with variations in the substituent groups.

Uniqueness

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-11(8-15-17(9)6-4-12)13-7-10-3-5-14-16(10)2;/h3,5,8,13H,4,6-7H2,1-2H3;1H

InChI Key

IXKWFPKSOJUYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=NN2C.Cl

Origin of Product

United States

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